molecular formula C12H6Br4 B1219524 3,3',4,4'-Tetrabromobiphenyl CAS No. 77102-82-0

3,3',4,4'-Tetrabromobiphenyl

Cat. No. B1219524
CAS RN: 77102-82-0
M. Wt: 469.79 g/mol
InChI Key: BVGDXTYHVRFEQZ-UHFFFAOYSA-N
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Description

3,3’,4,4’-Tetrabromobiphenyl (TBB) is a polyhalogenated aromatic hydrocarbon that is a toxic industrial product of environmental concern . It is a multi-persistent organic pollutant analyzed in breast milk of first-time mothers . It is also used as a laboratory chemical reference material .


Molecular Structure Analysis

The molecular formula of TBB is C12H6Br4 . It has a molecular weight of 469.79 .


Physical And Chemical Properties Analysis

TBB has a molecular weight of 469.79 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Environmental and Biological Impact :

    • 3,3',4,4'-Tetrabromobiphenyl is a component of the commercial polybrominated biphenyl (PBB) mixture FireMaster BP-6 and has been studied for its biological effects. It is a potent inducer of aryl hydrocarbon hydroxylase (AHH) and can cause significant reduction in growth rate, liver enlargement, and thymus size reduction in rats (Robertson, Andres, Safe, & Lovering, 1983).
    • The compound was found not to induce mutations in Chinese hamster V79 cells and WB rat liver cells, suggesting that it might promote liver neoplasms via a nongenotoxic mechanism (Kavanagh et al., 1985).
    • Another study highlighted its role in inducing liver microsomal drug-metabolizing enzymes, which is linked to its toxicological profile (Robertson, Parkinson, Campbell, & Safe, 1982).
  • Material Science Applications :

    • Research on this compound has extended into material science, particularly in the synthesis and characterization of polybenzimidazole resin and its polymers. This includes studies on the preparation of 3,3',4,4'-tetraaminodiphenyl ether for polymer applications (Li Bo-luo, 2009) and the exploration of polybenzimidazoles containing bulky substituents and ether linkages for high-temperature proton exchange membrane fuel cell applications (Chen et al., 2016).
    • It has also been investigated for its inclusion in organic microporous crystals that exhibit reversible adsorption of nitrogen and hydrogen gases, indicating potential applications in gas storage and separation technologies (Msayib et al., 2009).

Mechanism of Action

TBB binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Safety and Hazards

TBB is a hazardous substance. It may cause skin irritation, eye irritation, and may be irritating to the mucous membrane and upper respiratory system . It may cause kidney and liver damage . It may also cause long-term adverse effects in the aquatic environment .

Biochemical Analysis

Biochemical Properties

3,3’,4,4’-Tetrabromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interaction with the aryl hydrocarbon receptor (AhR) This receptor is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolismThis binding activates the transcription of genes encoding phase I and phase II xenobiotic-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1) and glutathione S-transferases .

Cellular Effects

The effects of 3,3’,4,4’-Tetrabromobiphenyl on cellular processes are profound and multifaceted. This compound has been shown to induce hepatomegaly (enlargement of the liver), thymic involution (shrinkage of the thymus), and a wasting syndrome in exposed animals . Additionally, 3,3’,4,4’-Tetrabromobiphenyl can alter copper metabolism, leading to decreased plasma copper levels and ceruloplasmin activity . These changes can disrupt cellular homeostasis and impair the function of copper-dependent enzymes, affecting various metabolic pathways.

Molecular Mechanism

At the molecular level, 3,3’,4,4’-Tetrabromobiphenyl exerts its effects primarily through the activation of the aryl hydrocarbon receptor. This activation leads to the induction of xenobiotic-metabolizing enzymes, which can result in the bioactivation or detoxification of various compounds. Additionally, 3,3’,4,4’-Tetrabromobiphenyl can modulate the expression of genes involved in cell cycle regulation, apoptosis, and immune responses . The compound’s interaction with the aryl hydrocarbon receptor also influences the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,4’-Tetrabromobiphenyl have been observed to change over time. Short-term exposure to this compound can lead to acute toxicity, characterized by weight loss, anorexia, and alterations in organ weights . Over longer periods, 3,3’,4,4’-Tetrabromobiphenyl can cause persistent changes in enzyme activity and gene expression, leading to chronic health effects . The stability and degradation of 3,3’,4,4’-Tetrabromobiphenyl in biological systems are also important factors that influence its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of 3,3’,4,4’-Tetrabromobiphenyl vary with different dosages in animal models. At low doses, the compound can induce subtle changes in enzyme activity and gene expression without causing overt toxicity . At higher doses, 3,3’,4,4’-Tetrabromobiphenyl can cause severe toxic effects, including hepatotoxicity, immunosuppression, and reproductive toxicity . The threshold for these adverse effects depends on the species, age, and health status of the exposed animals.

Metabolic Pathways

3,3’,4,4’-Tetrabromobiphenyl is involved in several metabolic pathways, primarily through its interaction with xenobiotic-metabolizing enzymes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can be further conjugated with glutathione or glucuronic acid for excretion . These metabolic processes can influence the bioavailability and toxicity of 3,3’,4,4’-Tetrabromobiphenyl, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 3,3’,4,4’-Tetrabromobiphenyl is transported and distributed through interactions with various transporters and binding proteins. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . This accumulation can lead to prolonged exposure and potential toxicity, as the compound is slowly released from these storage sites over time.

Subcellular Localization

The subcellular localization of 3,3’,4,4’-Tetrabromobiphenyl is influenced by its interactions with cellular membranes and organelles. The compound can be found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . Additionally, 3,3’,4,4’-Tetrabromobiphenyl can localize to the nucleus upon binding to the aryl hydrocarbon receptor, leading to changes in gene expression and cellular function .

properties

IUPAC Name

1,2-dibromo-4-(3,4-dibromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGDXTYHVRFEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074770
Record name PBB 077
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77102-82-0
Record name PBB 77
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77102-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4,4'-Tetrabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBB 077
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4'-TETRABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9I88185BK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,3',4,4'-Tetrabromobiphenyl interact with biological systems and what are the downstream effects?

A: this compound is a potent inducer of aryl hydrocarbon hydroxylase (AHH) []. AHH induction is correlated with the toxicity observed in rats exposed to this compound. This toxicity manifests as reduced growth rate, enlarged livers with fatty vacuoles, and a significant reduction in thymus size due to lymphocyte depletion []. The mechanism of toxicity may involve disruption of hormonal balance, as evidenced by the modulation of hepatic microsomal testosterone hydroxylases observed in rats [].

Q2: Does this compound act additively with other similar compounds?

A: Research suggests that this compound acts additively with other polybrominated dibenzo-p-dioxins (PBDDs), dibenzofurans (PBDFs), and biphenyls (PBBs) to produce toxicity similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in rainbow trout early life stages []. This additive interaction was confirmed through bioassays and isobolographic analysis [].

Q3: Does this compound induce peroxisome proliferation?

A: Contrary to some expectations, this compound does not induce peroxisome proliferation in male rats. In fact, it appears to downregulate peroxisome-associated enzymes like catalase, peroxisomal fatty acyl-CoA oxidase, and peroxisomal beta-oxidation []. This suggests that the carcinogenic and tumor-promoting activities of this compound occur through mechanisms other than PPARα activation [].

Q4: How is this compound analyzed in environmental samples?

A: Analytical methods for quantifying this compound often involve a multi-step process that includes extraction, cleanup, fractionation, and detection. One study utilized ultrasonic extraction, Florisil cleanup, HPLC fractionation with a porous graphitic carbon (PGC) column, and final determination by GC/ECD or GC/MS []. This method enabled the simultaneous analysis of various PCBs, including this compound, and chlorinated pesticides in complex matrices like heron eggs [].

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